Cas no 1798842-75-7 (6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid methyl ester)

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid methyl ester is a synthetic compound featuring a pyrrolo[1,2-a]imidazole core. It exhibits high purity and stability, making it suitable for various synthetic applications. This versatile intermediate is widely utilized in the synthesis of pharmacologically active compounds, offering researchers a reliable tool for creating novel molecules.
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid methyl ester structure
1798842-75-7 structure
商品名:6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid methyl ester
CAS番号:1798842-75-7
MF:C8H10N2O2
メガワット:166.177201747894
CID:5246040

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid methyl ester 化学的及び物理的性質

名前と識別子

    • 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid methyl ester
    • インチ: 1S/C8H10N2O2/c1-12-8(11)6-5-10-4-2-3-7(10)9-6/h5H,2-4H2,1H3
    • InChIKey: BGZDCOJUECHLNA-UHFFFAOYSA-N
    • ほほえんだ: C(C1=CN2CCCC2=N1)(=O)OC

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid methyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-258155-1.0g
methyl 5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylate
1798842-75-7
1.0g
$788.0 2023-03-01
Enamine
EN300-258155-2.5g
methyl 5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylate
1798842-75-7
2.5g
$1634.0 2023-09-14
Enamine
EN300-258155-10.0g
methyl 5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylate
1798842-75-7
10.0g
$2599.0 2023-03-01
Enamine
EN300-258155-5.0g
methyl 5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylate
1798842-75-7
5.0g
$2068.0 2023-03-01
Enamine
EN300-258155-10g
methyl 5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylate
1798842-75-7
10g
$2599.0 2023-09-14
Enamine
EN300-258155-1g
methyl 5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylate
1798842-75-7
1g
$788.0 2023-09-14
Enamine
EN300-258155-5g
methyl 5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylate
1798842-75-7
5g
$2068.0 2023-09-14

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid methyl ester 関連文献

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid methyl esterに関する追加情報

Introduction to 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid methyl ester (CAS No. 1798842-75-7)

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid methyl ester, identified by the Chemical Abstracts Service Number (CAS No.) 1798842-75-7, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrroloimidazole class, a structural motif known for its broad spectrum of biological activities and potential therapeutic applications. The presence of a carboxylic acid methyl ester group in its molecular structure enhances its reactivity and makes it a valuable intermediate in the synthesis of more complex molecules.

The pyrrolo[1,2-a]imidazole scaffold is a privileged structure in drug discovery, exhibiting diverse pharmacological properties. Researchers have long been interested in this class of compounds due to their ability to interact with various biological targets, including enzymes and receptors. The specific substitution pattern in 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid methyl ester contributes to its unique chemical and biological profile, making it a promising candidate for further investigation.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential therapeutic benefits. Among these, pyrroloimidazoles have emerged as a key class of scaffolds due to their structural versatility and functional diversity. The compound 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid methyl ester has been studied for its potential role in various biological processes, including modulation of enzyme activity and inhibition of pathogenic pathways.

One of the most compelling aspects of this compound is its utility as a building block in the synthesis of more complex pharmacophores. The carboxylic acid methyl ester group provides a versatile handle for further functionalization, allowing chemists to explore a wide range of derivatives with tailored biological activities. This flexibility has made 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid methyl ester a valuable asset in medicinal chemistry libraries.

The synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid methyl ester typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by esterification steps to introduce the carboxylic acid methyl ester functionality. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes.

Recent studies have highlighted the potential of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid methyl ester as an intermediate in the development of novel therapeutic agents. For instance, researchers have explored its derivatives as inhibitors of kinases and other enzymes implicated in cancer and inflammatory diseases. The ability of this compound to modulate biological pathways makes it an attractive candidate for further exploration in drug discovery programs.

The pharmacological profile of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid methyl ester has been investigated through both computational modeling and experimental studies. Computational approaches have helped elucidate its binding interactions with target proteins, providing insights into its mechanism of action. Experimental studies have validated these predictions by demonstrating its efficacy in modulating biological pathways in vitro and in vivo.

The safety and toxicity profiles of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid methyl ester are also critical considerations in its development as a potential therapeutic agent. Preclinical studies have been conducted to assess its acute and chronic toxicity, as well as its potential for off-target effects. These studies are essential for ensuring that the compound is safe for further development and eventual clinical use.

The future prospects for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid methyl ester are promising given its structural versatility and biological activity. Ongoing research aims to optimize its synthetic routes, explore new derivatives with enhanced properties, and evaluate its efficacy in preclinical models. As our understanding of biological pathways continues to grow, compounds like 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid methyl ester are likely to play an increasingly important role in the development of novel therapeutics.

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